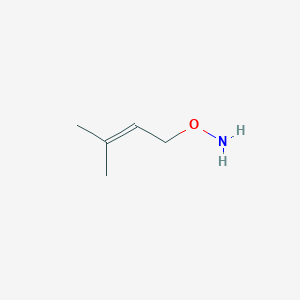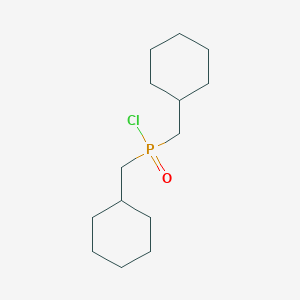
Bis(cyclohexylmethyl)phosphinic Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(cyclohexylmethyl)phosphinic Chloride is a chemical compound with the molecular formula C14H26ClOP and a molecular weight of 276.78 g/mol . It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Preparation Methods
The synthesis of Bis(cyclohexylmethyl)phosphinic Chloride typically involves the reaction of cyclohexylmethylphosphinic acid with thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Bis(cyclohexylmethyl)phosphinic Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chloride group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding phosphinic acid.
Common reagents used in these reactions include thionyl chloride for synthesis, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis(cyclohexylmethyl)phosphinic Chloride is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Bis(cyclohexylmethyl)phosphinic Chloride involves its interaction with specific molecular targets. It can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. The pathways involved in its mechanism of action are determined by the specific reactions it undergoes .
Comparison with Similar Compounds
Bis(cyclohexylmethyl)phosphinic Chloride can be compared with other similar compounds such as:
- Bis(phenylmethyl)phosphinic Chloride
- Bis(ethylmethyl)phosphinic Chloride
- Bis(isopropylmethyl)phosphinic Chloride
These compounds share similar chemical structures but differ in their substituents, leading to variations in their chemical properties and applications .
Properties
Molecular Formula |
C14H26ClOP |
|---|---|
Molecular Weight |
276.78 g/mol |
IUPAC Name |
[chloro(cyclohexylmethyl)phosphoryl]methylcyclohexane |
InChI |
InChI=1S/C14H26ClOP/c15-17(16,11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h13-14H,1-12H2 |
InChI Key |
CDPAKIDNWNKOQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CP(=O)(CC2CCCCC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



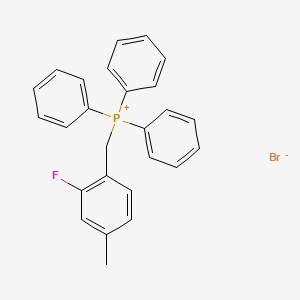
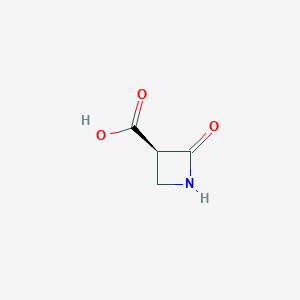
![1-Boc-3-[[(tert-butyl)sulfinyl]amino]-3-(4-bromophenyl)azetidine](/img/structure/B12273778.png)
![4-Phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}quinazoline](/img/structure/B12273785.png)
![3-({1-[2-(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B12273787.png)
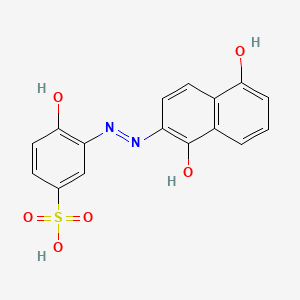

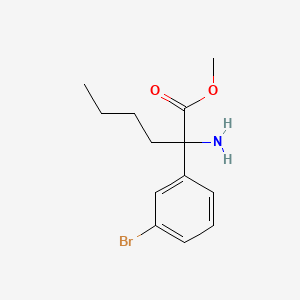
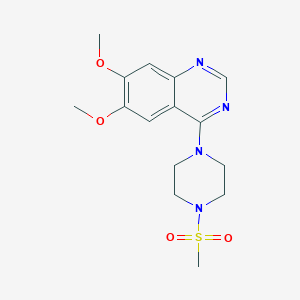
![N-(3-ethoxypropyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12273824.png)
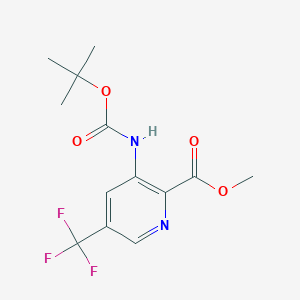
![1-[(3-Fluorocyclobutyl)sulfanyl]ethan-1-one](/img/structure/B12273838.png)
